molecular formula C9H10O4 B1295003 2-(4-Hydroxyphenoxy)propanoic acid CAS No. 67648-61-7

2-(4-Hydroxyphenoxy)propanoic acid

Cat. No. B1295003
CAS RN: 67648-61-7
M. Wt: 182.17 g/mol
InChI Key: AQIHDXGKQHFBNW-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propanoic acid is a polyphenol metabolite detected in biological fluids . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .


Synthesis Analysis

2-(4-Hydroxyphenoxy)propanoic acid can be synthesized by joining 2-(4-hydroxyphenoxy) ethyl propionate in a 10% NaOH solution and stirring at normal temperature for 3 hours . Under ice-water bath cooling, 2mol/L hydrochloric acid is dripped, and the reaction solution is stirred for 1 hour until the pH reaches 1 . The reaction solution is then extracted with ethyl acetate, and the extraction liquid is filtered through dried over mgso . The filtrate is concentrated with Rotary Evaporators to obtain the crude product .


Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxyphenoxy)propanoic acid is C9H10O4 . The molecular weight is 182.17 g/mol . The IUPAC name is 2-(4-hydroxyphenoxy)propanoic acid . The InChI is InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12) . The Canonical SMILES is CC(C(=O)O)OC1=CC=C(C=C1)O .


Chemical Reactions Analysis

2-(4-Hydroxyphenoxy)propanoic acid is an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . It can be used as a ligand to prepare triorganotin (IV) complexes of biological importance .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Hydroxyphenoxy)propanoic acid is 182.17 g/mol . The XLogP3 is 1.3 . The Hydrogen Bond Donor Count is 2 , and the Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 3 . The Exact Mass is 182.05790880 g/mol , and the Monoisotopic Mass is also 182.05790880 g/mol . The Topological Polar Surface Area is 66.8 Ų , and the Heavy Atom Count is 13 .

Scientific Research Applications

Summary of the Application

R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It can be biosynthesized through selective introduction of a hydroxyl group into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .

Methods of Application or Experimental Procedures

An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed . The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .

Results or Outcomes

After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants .

2. Synthesis of Aryloxyphenoxypropionate (APP) Herbicide

Summary of the Application

R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a pivotal intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicide .

Methods of Application or Experimental Procedures

A convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as chromogenic reagent was proposed and optimized . With the aid of this method, screening for microorganisms with C-4-specific hydroxylation activity of R-PPA was conducted .

Results or Outcomes

23 strains among 3744 single colonies isolated from various samples exhibited the hydroxylation activity . Among these strains, the highest bioconversion rate was achieved by Penicillium oxalicum A5 and Aspergillus versicolor A12, respectively .

3. Preparation of Triorganotin (IV) Complexes

Summary of the Application

2-(4-Hydroxyphenoxy)propanoic acid can be used as a ligand to prepare triorganotin (IV) complexes . These complexes have biological importance .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

4. Cosmetic Formulations

Summary of the Application

2-(4-Hydroxyphenoxy)propanoic Acid is a component in a cosmetic formulation including fatty acids, which has skin-lightening properties . It is also used in another cosmetic formulation, which gives rise to the reduction of signs of skin aging, wrinkles and UV damaged skin when applied topically .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

5. Preparation of Co (II) Based Chiral Coordination Polymers

Summary of the Application

2-(4-Hydroxyphenoxy)propanoic acid can be used as a ligand to prepare Co (II) based chiral coordination polymers . These polymers have catalytic activity towards aldol reaction .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

6. Skin-Lightening and Anti-Aging in Cosmetics

Summary of the Application

2-(4-Hydroxyphenoxy)propanoic Acid is a component in a cosmetic formulation including fatty acids, which has skin-lightening properties . It is also used in another cosmetic formulation, which gives rise to the reduction of signs of skin aging, wrinkles and UV damaged skin when applied topically .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of this application are not detailed in the source .

Future Directions

R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a key chiral intermediate for phenoxypropionic acid herbicide synthesis . In the future, to improve the production of R-HPPA, the cultivation conditions in solid-state fermentation (SSF) could be investigated . It can also be used as a ligand to prepare triorganotin (IV) complexes of biological importance .

properties

IUPAC Name

2-(4-hydroxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHDXGKQHFBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027025
Record name 2-(4-Hydroxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenoxy)propanoic acid

CAS RN

67648-61-7
Record name 2-(4-Hydroxyphenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67648-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67648-61-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Hydroxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is hydrolyzed by refluxing ethanol (15 mL) and 2 drops of concentrated hydrochloric acid (36%) for 2 hours. Ethanol is removed under reduced pressure to give 2-(4-hydroxyphenoxy)propanoic acid (0.9 g yield 93%): m.p. 136°-137.5° C., IR (KBr) 3265 (vs), 1707 (vs); 1H NMR (acetone-d6) delta 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (M, 4H).
Name
2-(4-Acetoxyphenoxy)propanoic acid
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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2-(4-Hydroxyphenoxy)propanoic acid

Citations

For This Compound
65
Citations
W Liu, J Ma, X Yao, R Fang, L Cheng - Russian Journal of Physical …, 2018 - Springer
The solubilities of R-(+)-2-(4-hydroxyphenoxy)propanoic acid (D-HPPA) in methanol, ethanol and various methanol-ethanol mixtures are determined in the temperature range from …
Number of citations: 2 link.springer.com
H Zhou, Y Li, R Jiang, X Wang, Y Wang, Y Xue… - Chinese Journal of …, 2021 - Elsevier
R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate for the synthesis of classic herbicides with high selectivity against grassy weed. The main route for R-HPPA …
Number of citations: 1 www.sciencedirect.com
CJ Booth, GW Gray, KJ Toyne… - Molecular Crystals and …, 1992 - Taylor & Francis
A comprehensive series of (R—(4-substituted-phenoxy)propanoates and (R—(4-substituted-phenoxy)propanonitriles have been prepared. A wide variety of 4-substituents and ester …
Number of citations: 29 www.tandfonline.com
Z Gu, HS Jia, W Cheng - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
(IUCr) 2-(4-Hydroxyphenoxy)propanoic acid Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 11 scripts.iucr.org
L Wei, G Yun, P Hongjian, W Xiaodong - Russian Journal of Physical …, 2020 - Springer
The solubility of R-2[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propanoic acid (abbreviated as Fenoxaprop-P) in methanol, ethanol and various methanol-ethanol mixed solvents have …
Number of citations: 3 link.springer.com
A Pusino, S Petretto, C Gessa - Journal of Agricultural and Food …, 1996 - ACS Publications
The degradation of the herbicide fenoxaprop-ethyl [ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate] on homoionic Fe 3+ , Al 3+ , Ca 2+ , and Na + montmorillonite in …
Number of citations: 27 pubs.acs.org
C Gessa, A Pusino - Pesticide/Soil Interactions, 2000 - torrossa.com
The laboratory metiiod used to study the hydrolysis of the herbicide fenoxaprop-ediyl (efhyl 2-[4-[(6-chloro-2-benzoxazolyl) ox)'] phenoxy] propanoate) catalysed by homoionic Fe3+—, …
Number of citations: 3 www.torrossa.com
Y Xinding, M Jinju, F Ruina, Y Qishan, L Wei - Russian Journal of Physical …, 2019 - Springer
The solubility of R-2[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propanoic acid (abbreviated as Fenoxaprop-P) in acetone, methyl ethyl ketone (MEK), 1,4-butyrolactone, acetonitrile, DMF, …
Number of citations: 1 link.springer.com
X Jing, G Yao, D Liu, H Qu, Q Zhou, Z Zhou, P Wang - Ecological Indicators, 2017 - Elsevier
The enantioselective degradation of fenoxaprop-ethyl in ecological indicator earthworm was studied and the main metabolites (fenoxaprop, 6-chloro-2,3-dihydrobenzoxazol-2-one, ethyl…
Number of citations: 28 www.sciencedirect.com
AP Toole, DG Crosby - Environmental Toxicology and …, 1989 - Wiley Online Library
The environmental persistence and fate of ethyl 2‐[4‐[(6‐chloro‐2‐benzoxazolyl)oxy]phen‐oxy]propanoate (fenoxaprop‐ethyl), a herbicide proposed for selective control of grasses in …
Number of citations: 26 setac.onlinelibrary.wiley.com

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